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Compound of Interest

Compound Name: Methyl pent-4-ynoate

Cat. No.: B153173

Introduction: The Molecular Blueprint of Methyl
Pent-4-ynoate

Methyl pent-4-ynoate (CAS No. 21565-82-2) is a bifunctional organic molecule featuring a
terminal alkyne and a methyl ester. Its structure presents a valuable synthon for organic
chemists, offering two distinct reactive sites for elaboration into more complex molecular
architectures. As a crucial aspect of its utility in research and development, a thorough
understanding of its spectroscopic signature is paramount for reaction monitoring, quality
control, and structural verification. This guide provides an in-depth analysis of the key
spectroscopic data for methyl pent-4-ynoate, grounded in fundamental principles and practical
insights.

The molecule has a molecular formula of CeHsO2 and a molecular weight of 112.13 g/mol .[1]
The unique combination of the terminal alkyne (a site of high electron density and a proton
source for C-H activation) and the electrophilic carbonyl center of the ester dictates its
characteristic spectroscopic features.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy: Proton Environments

Proton NMR spectroscopy provides a detailed map of the hydrogen environments within a
molecule. For methyl pent-4-ynoate, we expect to see four distinct signals, each
corresponding to a unique set of protons. The spectrum is typically recorded in a deuterated
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solvent such as chloroform-d (CDCIs), with tetramethylsilane (TMS) as an internal standard (0
ppm).[2]

The causality behind the chemical shifts is rooted in the electronic environment of the protons.
Electron-withdrawing groups, like the ester and the alkyne, deshield nearby protons, shifting
their resonance downfield (to a higher ppm value).[3]

Predicted *H NMR Data (300 MHz, CDCIs):
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13C Nuclear Magnetic Resonance (NMR)
Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy reveals the number of non-equivalent carbon atoms and
provides insight into their functional group identity. In the proton-decoupled 3C NMR spectrum
of methyl pent-4-ynoate, six distinct signals are expected, corresponding to each carbon atom
in the molecule.

The chemical shifts are highly dependent on the hybridization and electronic environment of
the carbon atoms.[4] The carbonyl carbon of the ester is significantly deshielded and appears
far downfield, while the sp-hybridized carbons of the alkyne have characteristic shifts in the
mid-range of the spectrum.[5]

Predicted 3C NMR Data (75 MHz, CDCls):
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Infrared (IR) Spectroscopy: Vibrational Fingerprints
of Functional Groups

IR spectroscopy is a powerful tool for the rapid identification of functional groups. The spectrum
of methyl pent-4-ynoate is dominated by the characteristic stretching vibrations of its two key
functional groups: the terminal alkyne and the ester.[6]

e C=0 Stretch: A very strong and sharp absorption band is expected in the region of 1750-
1735 cm~1 corresponding to the carbonyl stretch of the saturated ester.[7]
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e =C-H Stretch: A sharp, and typically strong, band will appear around 3300 cm~* due to the
stretching of the C-H bond of the terminal alkyne.

e C=C Stretch: A weak to medium, sharp absorption is anticipated in the range of 2150-2100
cm~1, The intensity is often weak for terminal alkynes.[7]

e C-O Stretches: Strong stretches associated with the ester C-O bonds will be visible in the
1300-1000 cm~1 region.

e sp3 C-H Stretches: Absorptions just below 3000 cm~! arise from the stretching of the C-H
bonds in the methylene groups.

Summary of Key IR Absorptions:

Wavenumber (cm~—?) Intensity Assignment
~3300 Strong, Sharp =C-H Stretch
~2960 Medium sp3 C-H Stretch
~2120 Weak, Sharp C=C Stretch
~1740 Very Strong, Sharp C=0 Ester Stretch
~1200 Strong C-O Stretch

Mass Spectrometry (MS): Molecular Weight and
Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers
clues to its structure through the analysis of its fragmentation patterns.[8] For methyl pent-4-
ynoate (MW = 112.13), the molecular ion peak (M*) would be observed at an m/z of 112.

Electron lonization (El) would lead to characteristic fragmentation of the molecule. The
fragmentation of esters can be complex, but key cleavages can be predicted.[9][10]

Predicted Key Fragments in EI-MS:
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m/z Fragment lon Interpretation
112 [CeHsO2]™* Molecular lon (M%)
Loss of the methoxy radical
81 [M - OCHs]*
from the ester.
Cleavage yielding the
59 [COOCHs]*
methoxycarbonyl fragment.
Loss of the methoxycarbonyl
53 [CaHs]*

radical.

Experimental Protocols & Workflows
Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of a synthesized sample of methyl pent-4-ynoate.
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Workflow for Spectroscopic Characterization

Sample Preparation

Pure Methyl \
Pent-4-ynoate Sample)

Dissolve in CDCI3 Prepare Neat Liquid Film Dilute in Volatile Solvent
with TMS (Salt Plates) (e.g., CH2CI2)

Data Acquisition

(Acquire 1H & 13C NMR Spectra (Acquire IR Spectrum) Acquire Mass Spectrum (EI))

Data Analysis & Interpretation

Process & Analyze Spectra:
- Chemical Shifts
- Coupling Constants
- Frequencies
- m/z Ratios

Structure Verification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for-methyl-pent-4-ynoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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